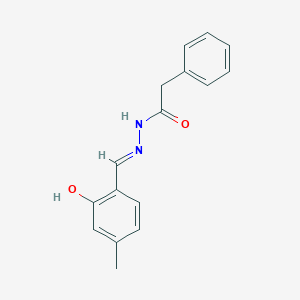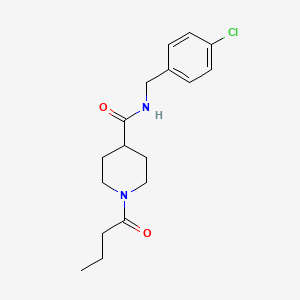![molecular formula C21H21N3O2S B6026574 N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)
N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers, autoimmune diseases, and inflammatory disorders. The compound has shown promising results in preclinical studies and has entered clinical trials for the treatment of lymphoma and other hematological malignancies.
Wirkmechanismus
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By blocking BTK activity, TAK-659 inhibits the proliferation and survival of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases. TAK-659 has also been shown to modulate the activity of other kinases, such as AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of cytokines and chemokines in immune cells. TAK-659 has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can lead to the resolution of inflammation. In animal models, TAK-659 has demonstrated dose-dependent efficacy in reducing tumor growth and improving survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its low solubility in water and its potential for metabolic instability. These issues can be addressed by using appropriate formulation and analytical methods.
Zukünftige Richtungen
There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. TAK-659 has also shown potential for the treatment of other diseases, such as graft-versus-host disease and chronic lymphocytic leukemia. Another direction is the optimization of TAK-659 pharmacokinetics and pharmacodynamics, which could improve its efficacy and reduce its toxicity. Finally, further studies are needed to elucidate the molecular mechanisms of TAK-659 action and to identify biomarkers that can predict patient response.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of a thiazole ring, a piperidine ring, and a naphthamide moiety. The process starts with the reaction of 2-bromo-5-nitrothiazole with sodium hydride, followed by the addition of 3-piperidinylmethanamine to yield N-[1-(2-bromo-5-nitrothiazol-yl)ethyl]-3-piperidinylmethanamine. This intermediate is then treated with 1-naphthoyl chloride in the presence of triethylamine to produce TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. The compound has shown potent activity against various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, TAK-659 has been shown to enhance the activity of other cancer drugs, such as rituximab and lenalidomide.
Eigenschaften
IUPAC Name |
N-[[1-(1,3-thiazole-5-carbonyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(18-9-3-7-16-6-1-2-8-17(16)18)23-11-15-5-4-10-24(13-15)21(26)19-12-22-14-27-19/h1-3,6-9,12,14-15H,4-5,10-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLITKFVFUWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B6026494.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B6026524.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)

![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)

![ethyl (2-{[(benzoylimino)(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6026603.png)
methanone](/img/structure/B6026607.png)
![N-(4-chlorobenzyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetamide](/img/structure/B6026609.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine](/img/structure/B6026626.png)